6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its diverse pharmacological activities and potential applications in medicinal chemistry. The fusion of these two rings results in a unique scaffold that can interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under specific conditions. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted triazolo[3,4-b][1,3,4]thiadiazole derivatives.
Scientific Research Applications
6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase . It can also interact with receptors involved in inflammatory and immune responses, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with different pharmacological properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with distinct biological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Differing in the position of the nitrogen atoms in the ring system.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Another structural variant with unique properties.
Uniqueness
6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific fusion of triazole and thiadiazole rings, which imparts distinct pharmacological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound for drug development and other scientific research applications.
Properties
IUPAC Name |
6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c1-2-4-7(5-3-1)8-12-13-6-10-11-9(13)14-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYHQEVIKOTCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NN=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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